![molecular formula C10H16O3 B13534938 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reaction, which allows for the rapid formation of the bicyclic structure from simple starting materials under mild conditions . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a carboxylic acid group but lacking the hydroxyl group.
2-Methylbicyclo[2.2.1]heptane: A related compound with a methyl group instead of the hydroxyl and carboxylic acid groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A derivative with a methyl ester group instead of the carboxylic acid group.
Uniqueness
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with distinct reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-4-3-10(9(12)13)6-7-1-2-8(10)5-7/h7-8,11H,1-6H2,(H,12,13) |
InChI Key |
FLRZVSHYSCFHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
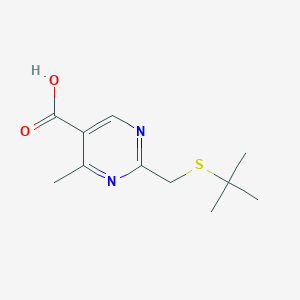

![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)
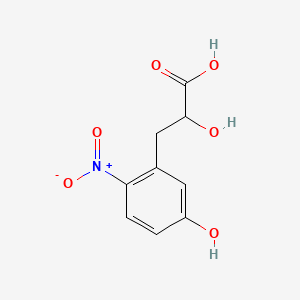
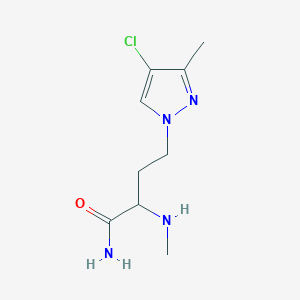
![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
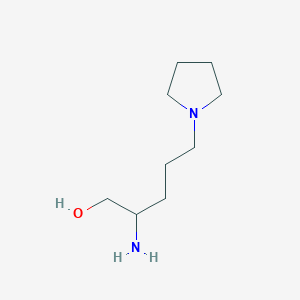

![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
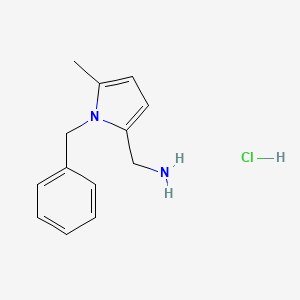
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)

![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)
